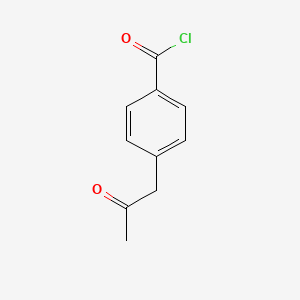

4-(2-Oxopropyl)benzoyl chloride

Description

4-(2-Oxopropyl)benzoyl chloride is a benzoyl chloride derivative featuring a 2-oxopropyl substituent at the para position of the aromatic ring. This compound belongs to the broader class of acyl chlorides, which are widely utilized in organic synthesis as reactive intermediates for introducing benzoyl groups into target molecules.

For example, substituted benzoyl chlorides like 4-(4-phenylbutoxy)benzoyl chloride (molecular weight 288.77 g/mol) and sulfonamide-functionalized derivatives highlight the role of substituents in modulating reactivity and stability .

Properties

CAS No. |

74733-17-8 |

|---|---|

Molecular Formula |

C10H9ClO2 |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

4-(2-oxopropyl)benzoyl chloride |

InChI |

InChI=1S/C10H9ClO2/c1-7(12)6-8-2-4-9(5-3-8)10(11)13/h2-5H,6H2,1H3 |

InChI Key |

SMGZDWCSIBBGRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Findings:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, ketone) enhance electrophilicity, accelerating reactions with nucleophiles like amines or alcohols. For instance, 4-nitrobenzoyl chloride reacts efficiently with piperazine to yield amides in high yields under reflux conditions . In contrast, 4-(2-oxopropyl)benzoyl chloride’s ketone group facilitates selenide functionalization via reactions with acetylated selenides .

- Steric Effects : Bulky groups (e.g., phenylbutoxy) hinder reactivity but improve solubility. For example, 4-(4-phenylbutoxy)benzoyl chloride is employed in synthesizing soluble polyimides for thin-film applications .

- Solvent Compatibility : Solvent choice critically impacts synthesis efficiency. Isopropyl acetate improves yields (up to 95%) in sulfonamide benzoyl chloride synthesis compared to toluene or chlorobenzene .

Preparation Methods

Thionyl Chloride-Mediated Chlorination

Thionyl chloride is widely used due to its efficiency and gaseous byproduct removal. The reaction typically proceeds under reflux in anhydrous conditions:

Optimized Conditions :

-

Solvent : Toluene or dichloromethane (DCM)

-

Catalyst : Dimethylformamide (DMF, 1–5 mol%)

-

Temperature : 70–80°C

-

Time : 3–5 hours

Yields exceeding 90% are achievable, with purity dependent on residual acid removal via distillation or recrystallization.

Oxalyl Chloride as an Alternative

Oxalyl chloride offers milder conditions, particularly for acid-sensitive substrates:

Advantages :

-

Lower reaction temperatures (0–25°C)

-

Reduced side reactions (e.g., ketone oxidation)

Direct Chlorination Methods

Phosphorus Pentachloride (PCl₅)

PCl₅ provides a stoichiometric approach, suitable for large-scale synthesis:

Key Considerations :

Industrial-Scale Chlorination

Patented methodologies emphasize impurity control through solvent selection. For example, isopropanol minimizes O-alkylated byproducts during chlorination, achieving total impurities below 1%.

Alternative Pathways via Nitrile Intermediates

While direct synthesis from benzoic acid dominates, nitrile hydrolysis offers an alternative precursor route. 4-(2-Oxopropyl)benzonitrile undergoes acid-catalyzed hydrolysis to yield 4-(2-Oxopropyl)benzoic acid, which is subsequently chlorinated:

Challenges :

-

Hydrolysis requires concentrated HCl at elevated temperatures (100–110°C), risking ketone degradation.

-

Nitrile synthesis itself demands specialized reagents (e.g., KCN or transition metal catalysts).

Industrial-Scale Production Techniques

Solvent and Base Optimization

Industrial processes prioritize cost and scalability. For example, using isopropanol as a solvent reduces side reactions, while cesium carbonate enhances reaction rates in chlorination steps.

Case Study : A patented method reports:

Impurity Profiling

Advanced chromatography (HPLC, GC-MS) identifies byproducts such as O-alkylated derivatives (e.g., 3-[2-(4-fluorophenyl)-2-oxo-1-phenyl-ethoxy]-4-methyl-pent-2-enoic acid phenylamide), ensuring compliance with pharmaceutical standards.

Comparative Analysis of Preparation Methods

| Method | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Toluene | 70–80 | 3–5 | 90–95 | 95–98 |

| Oxalyl Chloride | (COCl)₂ | THF | 0–25 | 2–4 | 85–90 | 97–99 |

| PCl₅ | PCl₅ | DCM | 25–40 | 4–6 | 80–85 | 90–93 |

| Industrial (Patent) | SOCl₂, Cs₂CO₃ | Isopropanol | 60–70 | 6–8 | 70–75 | 99 |

Key Findings :

Q & A

Q. What experimental design considerations are critical when employing 4-(2-Oxopropyl)benzoyl chloride in multi-step syntheses requiring moisture-sensitive conditions?

- Methodological Answer : Use of anhydrous solvents (e.g., THF, DCM), Schlenk-line techniques for inert atmosphere, and molecular sieves to scavenge trace water is essential. Quenching excess reagent (e.g., with dry methanol) and intermediate purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) prevent side reactions. Real-time monitoring by TLC ensures reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.